2-butanoyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one
Description
2-Butanoyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one is a synthetic beta-carboline derivative characterized by a spirocyclic architecture that fuses a beta-carboline core (pyrido[3,4-b]indole) with an indole moiety via a spiro junction at position 1. The butanoyl group at position 2 introduces enhanced lipophilicity and reactivity, distinguishing it from simpler beta-carbolines. Beta-carbolines are pharmacologically significant due to their interactions with neurotransmitter receptors, enzymes, and DNA, making this compound a candidate for neuroprotective and anticancer applications .
Properties
IUPAC Name |
2'-butanoylspiro[1H-indole-3,1'-4,9-dihydro-3H-pyrido[3,4-b]indole]-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c1-2-7-19(26)25-13-12-15-14-8-3-5-10-17(14)23-20(15)22(25)16-9-4-6-11-18(16)24-21(22)27/h3-6,8-11,23H,2,7,12-13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JADKJOGNVLNKCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCC2=C(C13C4=CC=CC=C4NC3=O)NC5=CC=CC=C25 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-butanoyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one typically involves multi-step organic reactions. One common approach is the condensation of an indole derivative with a beta-carboline precursor under acidic or basic conditions. The reaction may require specific catalysts or reagents to facilitate the formation of the spiro linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, temperature control, and reaction time are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-butanoyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under various conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound belongs to the beta-carboline family, which is known for its complex bicyclic structure that includes a pyrido[3,4-b]indole moiety. Its unique spiro configuration contributes to its diverse chemical reactivity and potential biological interactions. The presence of functional groups such as butanoyl enhances its reactivity and allows for modifications that can optimize its properties for specific applications.
Neuroprotective Effects
Research indicates that beta-carbolines possess neuroprotective properties, making them candidates for treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that compounds like 2-butanoyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one can selectively bind to neurotransmitter receptors, potentially mitigating neuronal damage caused by various pathologies .
Antimalarial Activity
A series of spirotetrahydro β-carbolines have demonstrated potent antiplasmodial activity against Plasmodium falciparum, with some derivatives showing IC50 values as low as 0.2 nM. This suggests that 2-butanoyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one may share similar properties and could be explored further for its efficacy in malaria treatment .
Cancer Therapeutics
Beta-carbolines are also being investigated for their anticancer properties. Their ability to induce apoptosis in cancer cells through modulation of signaling pathways makes them valuable in developing new cancer therapies. The compound's structural features may enhance its interactions with specific molecular targets involved in tumor progression and metastasis.
Synthetic Accessibility and Modifications
The synthesis of 2-butanoyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one typically involves several key steps including cyclization reactions and reductive amination processes. These methods allow for the introduction of various substituents that can modify the compound’s biological activity and pharmacokinetic profile .
Comparative Analysis with Related Compounds
To better understand the potential of 2-butanoyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one, a comparison with structurally similar compounds can provide insights into its unique features:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-Bromo-2-butanoyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one | Structure | Contains bromine substituent; potential for enhanced biological activity |
| (4R)-7-chloro-9-methyl-1-oxo-1,2,4,9-tetrahydrospiro[beta-carboline-3,4'-piperidine]-4-carbonitrile | Structure | Chlorinated derivative; known for experimental drug properties |
| L-Tryptophan | Structure | Natural amino acid precursor; involved in serotonin synthesis |
This table illustrates how variations in substituents can influence biological activities and therapeutic potentials.
Case Studies and Research Findings
Numerous studies have documented the pharmacological effects of beta-carboline derivatives:
- A study published in Nature demonstrated that certain beta-carbolines could effectively inhibit the growth of Plasmodium parasites in vitro.
- Research in Journal of Medicinal Chemistry highlighted the neuroprotective effects of spirocarbolines in models of neurodegeneration.
These findings underscore the relevance of 2-butanoyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one in ongoing research aimed at developing novel therapeutic agents.
Mechanism of Action
The mechanism of action of 2-butanoyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one involves its interaction with molecular targets within biological systems. This could include binding to specific enzymes, receptors, or DNA. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction, or interference with cellular processes.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Key Structural Features
The uniqueness of 2-butanoyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one lies in:
- Substituents: The butanoyl group (C₄H₇O) at position 2 contrasts with acetyl (C₂H₃O) or alkyl chains in analogs, influencing solubility and metabolic stability .
Comparative Analysis of Beta-Carboline Derivatives
The table below summarizes structural and biological differences between the target compound and key analogs:
Notes:
- Substituent Effects: The butanoyl group (vs. acetyl) increases molecular weight (MW ~304 g/mol vs.
- Halogenation: Brominated analogs (e.g., 5-bromo-beta-carboline) exhibit distinct reactivity (e.g., nucleophilic substitution) and enhanced DNA-binding capacity compared to non-halogenated derivatives .
Pharmacological Profiles
- Neuroprotection: 9-Methyl-beta-carboline and harmane show MAO-B inhibition and antioxidant effects, whereas the spiro configuration in 2-butanoyl derivatives may target NMDA or sigma-1 receptors .
- Anticancer Activity: Brominated derivatives (e.g., 5-bromo-beta-carboline) inhibit topoisomerases, while the butanoyl-spiro compound’s mechanism may involve apoptosis induction via mitochondrial pathways .
Biological Activity
2-butanoyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one is a complex organic compound belonging to the beta-carboline class. These compounds are recognized for their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this specific compound, focusing on its interactions with various biological targets, pharmacological properties, and potential applications in medicinal chemistry.
Structural Characteristics
The molecular formula of 2-butanoyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one is with a molecular weight of approximately 348.44 g/mol. The spiro configuration contributes to its unique chemical properties and biological activities.
Neurotransmitter Receptor Interaction
Beta-carbolines are known for their ability to interact with neurotransmitter receptors, particularly those associated with the central nervous system. Research indicates that 2-butanoyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one may exhibit:
- Antidepressant-like effects : Similar compounds have shown modulation of serotonin and dopamine receptors.
- Anxiolytic properties : The compound may influence GABAergic transmission.
Antimicrobial Activity
Studies have demonstrated the antimicrobial potential of beta-carboline derivatives. Preliminary investigations into 2-butanoyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one suggest:
- Inhibition of bacterial growth : The compound exhibits activity against various Gram-positive and Gram-negative bacteria.
- Antifungal properties : The compound may also possess antifungal activity against common pathogens.
Anticancer Potential
The anticancer properties of beta-carbolines are well-documented. For 2-butanoyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one:
- Cell cycle arrest : Research indicates that it may induce cell cycle arrest in cancer cell lines.
- Apoptosis induction : The compound has been observed to promote apoptosis in certain cancer cells through mitochondrial pathways.
Study 1: Antidepressant Activity
A study investigated the antidepressant-like effects of various beta-carboline derivatives in rodent models. The results indicated that 2-butanoyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one significantly reduced depressive-like behaviors compared to control groups.
Study 2: Anticancer Efficacy
In vitro studies assessed the anticancer efficacy of the compound against human breast cancer cell lines (MCF-7). Results showed a dose-dependent decrease in cell viability and increased apoptosis markers.
Q & A
Q. What are the key synthetic strategies for 2-butanoyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one?
The synthesis typically involves multi-step organic reactions, including:
- Spirocyclic core formation : Use of the Pictet-Spengler reaction with substituted tryptamines and ketones to construct the beta-carboline-indole spiro system .
- Functionalization : Introduction of the butanoyl group via acetylation using acetic anhydride or acetyl chloride under controlled conditions .
- Optimization : Reaction parameters (e.g., solvent, temperature, catalyst) are critical. For example, glacial acetic acid enables diastereoselectivity in spirocyclic product formation . Key analytical tools: IR spectroscopy (to confirm acetyl group incorporation at ~1725 cm⁻¹) and NMR (to resolve spirojunction protons at δ 3.8–4.7 ppm) .
Q. How is the structural uniqueness of this compound validated?
- X-ray crystallography : Resolves bond angles and stereochemistry at the spiro center, confirming the R,R diastereomer in derivatives .
- Comparative NMR analysis : Protons adjacent to the spiro carbon show distinct splitting patterns (e.g., dd at J = 6.1–12.1 Hz) versus non-spiro beta-carbolines .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 435 for sulfate salts) align with calculated masses .
Advanced Research Questions
Q. What methodologies are used to analyze its receptor binding and enzyme interactions?
- Radioligand displacement assays : Test affinity for serotonin (5-HT) receptors and monoamine oxidases (MAOs) using tritiated ligands (e.g., [³H]-harmine for MAO-A inhibition) .
- Molecular docking : Simulate interactions with GHSR (growth hormone secretagogue receptor) or mGluR1 (metabotropic glutamate receptor) using software like MOE .
- Kinetic studies : Measure IC₅₀ values via fluorometric assays (e.g., MAO inhibition using kynuramine as a substrate) .
Q. How do structural modifications (e.g., bromine substitution) impact biological activity?
- Electrophilic bromination : Introducing bromine at the 5'-position enhances electrophilicity, improving binding to DNA (anticancer activity) or serotonin receptors (neuropharmacological effects) .
- Comparative SAR studies : Brominated analogs show 3–5× higher MAO-B inhibition than non-halogenated derivatives, attributed to halogen bonding with catalytic residues .
- Data contradictions : Some brominated spiro-beta-carbolines exhibit reduced solubility, complicating in vivo testing despite in vitro potency .
Q. What advanced techniques resolve stereochemical challenges in its synthesis?
- Chiral chromatography : Separate enantiomers using cellulose-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients .
- Dynamic NMR : Monitor diastereomerization kinetics at the spiro center via variable-temperature ¹H NMR (e.g., coalescence temperature analysis) .
- Single-crystal XRD : Resolve absolute configuration of hydrochloride salts (e.g., C4H and C3Ha protons in sulfate derivatives) .
Q. How does this compound compare to structurally related beta-carbolines in neuropharmacology?
- Activity profiling : Unlike harmine (MAO inhibitor) or tetrahydroharmine (antidepressant), this spiro derivative shows dual 5-HT2A/MAO-A inhibition (IC₅₀ = 60–80 nM) .
- Structural advantages : The spiro architecture reduces planarity, enhancing blood-brain barrier penetration compared to planar beta-carbolines .
- Challenges : Off-target interactions (e.g., sigma-1 receptor binding) require selective functionalization (e.g., ethylcarboxamide groups) to improve specificity .
Methodological Considerations
Q. What strategies optimize yield in multi-step syntheses?
- Catalyst screening : TBAB (tetrabutylammonium bromide) improves reaction efficiency in aqueous media (yield >95% for spirooxindoles) .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 h to 30 min) for Pictet-Spengler steps .
- Workflow : Use TLC (Rf = 0.10–0.15 in 50% acetone/hexane) to monitor intermediates and minimize side products .
Q. How are data contradictions addressed in biological studies?
- Dose-response validation : Replicate assays across cell lines (e.g., SH-SY5Y for neuroactivity, MCF-7 for anticancer effects) to confirm consistency .
- Solubility adjustments : Use co-solvents (e.g., DMSO:PEG 400) for in vivo studies where aqueous solubility is <10 µM .
- Meta-analysis : Compare results with structurally related compounds (e.g., 5-methoxytryptamine derivatives) to identify trends .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
